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1,5-Diisocyanatopentane

Sustainability Bio-based polyurethane Renewable carbon content

1,5-Diisocyanatopentane (CAS 4538-42-5), also referred to as pentamethylene diisocyanate (PDI), is a linear aliphatic diisocyanate featuring a five-carbon backbone with two terminal isocyanate (–NCO) groups. Commercially launched by Mitsui Chemicals under the trade name STABiO™ PDI™ and by Covestro as Desmodur® eco N 7300, PDI is recognized as the world's first industrially produced bio-based diisocyanate, with approximately 70% of its carbon content derived from biomass via fermentation of lysine.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 4538-42-5
Cat. No. B3052799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diisocyanatopentane
CAS4538-42-5
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC(CCN=C=O)CCN=C=O
InChIInChI=1S/C7H10N2O2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2
InChIKeyDFPJRUKWEPYFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diisocyanatopentane (PDI) Procurement Guide: A Bio-Based Aliphatic Diisocyanate for Differentiated Polyurethane Performance


1,5-Diisocyanatopentane (CAS 4538-42-5), also referred to as pentamethylene diisocyanate (PDI), is a linear aliphatic diisocyanate featuring a five-carbon backbone with two terminal isocyanate (–NCO) groups . Commercially launched by Mitsui Chemicals under the trade name STABiO™ PDI™ and by Covestro as Desmodur® eco N 7300, PDI is recognized as the world's first industrially produced bio-based diisocyanate, with approximately 70% of its carbon content derived from biomass via fermentation of lysine . Unlike its six-carbon petrochemical analog hexamethylene diisocyanate (HDI), PDI's shorter aliphatic chain imparts distinct reactivity, thermomechanical, and sustainability profiles that directly affect polyurethane coating, adhesive, and elastomer performance [1]. PDI is typically supplied as an isocyanurate trimer or biuret derivative to manage monomer vapor pressure, and its procurement decisions hinge on quantifiable differentiation from HDI, IPDI, and other in-class diisocyanates across specific industrial application contexts [2].

Why 1,5-Diisocyanatopentane Cannot Be Simply Interchanged with HDI or IPDI in Performance-Critical Polyurethane Specifications


Although PDI, HDI, and IPDI are all classified as aliphatic diisocyanates used in light-stable, non-yellowing polyurethane systems, the one-carbon difference between PDI (C5 backbone) and HDI (C6 backbone) produces statistically and practically significant shifts in crosslink density, glass transition temperature, coating hardness, and weathering durability [1]. Direct substitution of HDI with PDI without reformulation will alter the viscosity–reactivity balance, cure kinetics, and final mechanical properties. Specifically, PDI-based polyisocyanurate hardeners exhibit approximately 3× higher neat viscosity (9,200 vs. 3,000 mPa·s at 23°C) than HDI-based equivalents, while delivering measurably higher Tg, microhardness, and scratch resistance in the cured coating [2]. Conversely, IPDI-based blocked polyisocyanates are documented to produce brittle coatings unsuitable for flexible applications, whereas PDI-based blocked systems maintain flexibility without compromising crosslink density [3]. These structural and performance divergences mean that procurement specifications for target coating hardness, curing speed, bio-based content, or weathering lifetime cannot be met by generic in-class interchange; quantitative, comparator-anchored evidence is required for informed selection, as detailed below.

1,5-Diisocyanatopentane: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Bio-Based Carbon Content: PDI Delivers ~70% Renewable Carbon vs. 0% for Fossil-Based HDI

1,5-Diisocyanatopentane (PDI) is produced via fermentation of lysine from biomass feedstocks, yielding approximately 70% renewable carbon content in the monomer and 68 ± 4% in the isocyanurate trimer (Desmodur® eco N7300), compared to 0% for petrochemical-based hexamethylene diisocyanate (HDI) [1]. Life cycle assessment of the PDI derivative polyisocyanate hardener demonstrates approximately 20% reduction in CO₂-equivalent greenhouse gas emissions versus the equivalent HDI-based product manufactured by Mitsui Chemicals . This bio-based content is intrinsic to the monomer structure and cannot be retrofitted onto HDI or IPDI without altering the supply chain.

Sustainability Bio-based polyurethane Renewable carbon content

Curing Reactivity: PDI-Based Polyisocyanates Reduce Curing Time by ~25% vs. HDI-Based Equivalents

Mitsui Chemicals' product data and GSC Award documentation report that STABiO™ PDI™-based polyisocyanate hardeners exhibit higher reactivity with alcohol-functional polyols compared to 1,6-hexamethylene diisocyanate (HDI)-based hardeners, reducing curing time by approximately 25% . This increased reactivity is corroborated by differential scanning calorimetry (DSC) data from Samyn et al. (2025), which show that PDI-based PU coatings exhibit higher exothermic reactivity during crosslinking, correlating with higher final glass transition temperatures [1]. The enhanced reactivity enables curing at lower temperatures or shorter cycle times, directly improving energy efficiency in industrial coating lines.

Curing kinetics Coating productivity Low-temperature cure

Glass Transition Temperature: PDI-Based Coatings Exhibit Consistently Higher Tg than HDI-Based Coatings Across Polyol Chemistries

In a systematic 2025 study comparing PDI- and HDI-based isocyanurate trimers, Samyn et al. demonstrated by DSC that polyurethane (PU) and polyurethane dispersion (PUD) coatings formulated with bio-based PDI monomers consistently exhibit higher glass transition temperatures (Tg) of the hard segment compared to fossil-based HDI equivalents [1]. The higher Tg is attributed to the more compact aliphatic chain of PDI (5 carbons) introducing greater rigidity and higher crosslink density relative to the longer, more flexible HDI chain (6 carbons). The study further reports that Tg decreases progressively in mixed PDI/HDI systems as HDI content increases, confirming a linear structure–property relationship [1]. A companion 2025 study by the same group in Journal of Applied Polymer Science confirms that PDI-based coatings possess higher storage modulus (E') and lower tan δ values, indicative of greater elastic character and crosslink density [2].

Thermomechanical properties Crosslink density Coating hardness

Microhardness and Scratch Resistance: PDI-Based Coatings Outperform HDI-Based Coatings with Quantitatively Superior Mechanical Durability

Samyn et al. (2025, Polymers) report that for all PU and PUD coating formulations tested, the microhardness (Shore D) of coatings with bio-based PDI trimers is superior to that of coatings with fossil-based HDI trimers, with a progressively linear decrease in microhardness observed as the proportion of HDI in mixed isocyanate systems increases [1]. Scratch resistance testing under 10 N and 20 N normal loads (ISO 4586-2) confirmed that PDI-based coatings sustain less scratching damage than HDI-based coatings, consistent with the higher microhardness and Tg values [1]. Abrasive wear testing (Taber, ASTM D4060-10, CS-10 wheels) demonstrated lower wear rates for PU coatings with bio-based PDI-1 trimers compared to fossil-based HDI-1 trimer equivalents [1]. The companion JAPS 2025 study further showed that PDI-based coatings exhibit ductile wear behavior with smoother morphology, whereas HDI-based systems display brittle fracture patterns under scratch testing [2]. Additionally, Mitsui Chemicals reports that STABiO™ PDI™ improves chemical resistance and abrasion resistance of paints and adhesives compared to HDI-based products .

Mechanical durability Scratch resistance Abrasive wear

Accelerated Weathering (QUV) Resistance: PDI-Based Coatings Retain Higher Hydrophobicity and Gloss After UV Exposure vs. HDI

In a 2022 study directly comparing bio-based PDI and fossil-based HDI hardeners, Samyn et al. demonstrated that PDI-based PU coatings exhibit lower drying times, higher hardness, and improved resistance after QUV accelerated weathering testing (500–2000 h exposure) compared to HDI-based equivalents [1]. The improved weathering resistance was attributed to the better hydrophobicity of the bio-based PDI hardener, as quantified by higher static water contact angle retention over the full exposure period. Notably, the study measured the neat hardener viscosity at 9,200 mPa·s (PDI) vs. 3,000 mPa·s (HDI) at 23°C, a 3.1× difference reflecting the shorter, more rigid PDI backbone that contributes to denser network formation and reduced water uptake [1]. Gloss measurements (60° geometry, ASTM D523) confirmed that PDI-based coatings maintain higher gloss after QUV exposure compared to HDI-based coatings [1].

Weathering durability UV resistance Hydrophobicity retention

UV-Curable Resin Processability: PDI-Based Urethane Acrylates Exhibit Significantly Lower Prepolymer Viscosity and Reduced Crystallinity vs. HDI-Based Analogs

A comparative study published in Polyurethane Industry (2024, CNKI) investigated three aliphatic diisocyanates—bio-based PDI, petrochemical HDI, and IPDI—for the synthesis of UV-curable polyurethane acrylates (PUA) [1]. The study found that PDI-type PUA prepolymers without polyether soft segments exhibited viscosity values substantially lower than those of HDI-type counterparts, and the crystallinity of soft-segment-free PDI-type PUA was significantly weaker than that of HDI-type PUA, facilitating easier handling and application in UV resin formulations [1]. The reduced crystallinity of PDI-based PUA prevents the cold-crystallization-related processing difficulties commonly encountered with the more symmetrical HDI-based systems, while the combination of PDI with polyether soft segments enables tunable thermomechanical properties for targeted UV-cure applications [1].

UV-curable coatings Prepolymer viscosity Polyurethane acrylate

Optimal Application Scenarios for 1,5-Diisocyanatopentane Based on Quantified Differentiation Evidence


Bio-Based Automotive OEM and Refinish Clearcoats with Documented Sustainability Credentials

Automotive coating manufacturers seeking to meet OEM sustainability mandates (e.g., ≥50% bio-based content in clearcoat formulations) can specify PDI-based polyisocyanate hardeners (Desmodur® eco N7300 or STABiO™ PDI™ derivatives) to achieve approximately 68–70% renewable carbon content in the crosslinker component [1]. PDI's higher reactivity enables approximately 25% shorter curing times , reducing energy consumption in bake ovens, while its superior QUV weathering resistance and gloss retention, as demonstrated in 2000 h accelerated weathering tests [2], support extended exterior durability requirements. The higher Tg and microhardness of PDI-based coatings [1] also contribute to improved scratch and mar resistance in automotive topcoat applications.

High-Hardness Industrial Protective Coatings for Flooring and Heavy-Duty Equipment

For industrial flooring, chemical processing equipment, and heavy machinery where coating hardness and abrasive wear resistance are primary procurement criteria, PDI-based PU coatings provide quantitatively superior Shore D microhardness and lower Taber wear rates compared to HDI-based equivalents [1]. The ductile wear behavior of PDI-based coatings (vs. brittle fracture in HDI-based systems) [3] is advantageous in impact-prone environments. Formulators can blend PDI and HDI hardeners in controlled ratios to achieve a linear hardness gradient, enabling precise tuning of mechanical properties without sacrificing the bio-based content advantage [2].

UV-Curable Resins and 3D-Printing Formulations Requiring Low Viscosity and Storage Stability

UV-curable polyurethane acrylate (PUA) formulations benefit from PDI's substantially lower prepolymer viscosity and weaker crystallization tendency compared to HDI-based PUA analogs [4]. This enables higher formulation solids, reduced reliance on volatile reactive diluents, and improved long-term storage stability without cold-crystallization issues. The lower viscosity also facilitates better fiber wetting in composite applications and smoother layer deposition in vat photopolymerization 3D printing. PDI's bio-based origin concurrently supports the growing market demand for sustainable photopolymer resins.

Flexible Blocked Isocyanate One-Component (1K) Coating Systems

Patented blocked polyisocyanate compositions based on pentamethylene 1,5-diisocyanate address a long-standing limitation in 1K coating technology: IPDI-based blocked polyisocyanates with high isocyanurate trimer functionality produce highly viscous, brittle coatings unsuitable for flexible substrates, while HDI-based blocked systems suffer from crystallization instability during storage [5]. PDI-based blocked polyisocyanates enable low-temperature deblocking (80–120°C baking range) while maintaining coating flexibility and storage stability, positioning them as the preferred aliphatic isocyanate building block for 1K automotive clearcoats, coil coatings, and flexible plastic coatings.

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